3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[3-[benzyl(methyl)amino]propyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-25(17-18-6-3-2-4-7-18)10-5-11-27-22(28)20-16-19(26-12-14-29-15-13-26)8-9-21(20)24-23(27)30/h2-4,6-9,16,20H,5,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNKQTBAJZYJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C(=O)C2C=C(C=CC2=NC1=S)N3CCOCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 689768-77-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of 424.6 g/mol. It features a complex structure that includes a tetrahydroquinazolinone core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 689768-77-2 |
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | 424.6 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazolinones have shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with several key molecular targets:
- Tyrosine Kinases : It may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell growth and survival pathways .
- Cell Adhesion and Migration : The compound has been linked to the modulation of actin cytoskeleton dynamics, affecting cell adhesion and motility through phosphorylation of proteins involved in these processes .
Anti-inflammatory Effects
Compounds within the same chemical class have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests a potential therapeutic role in treating inflammatory diseases .
Study on Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various tetrahydroquinazolinone derivatives, including related structures to our compound. The results indicated that certain modifications enhanced activity against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .
In Vivo Studies
In vivo studies have shown that compounds with similar structures can significantly reduce tumor size in animal models. For example, a derivative was tested for its effects on human cancer xenografts in mice, leading to a reduction in tumor volume by over 50% compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit significant anticancer properties. For instance:
- Case Study : A related compound demonstrated an inhibition value of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in primary screening tests .
This suggests that the target compound could be further evaluated for its anticancer potential through structural modifications and biological testing.
Antimicrobial Properties
Compounds derived from the tetrahydroquinazoline framework have shown promise as antimicrobial agents. The presence of various functional groups in the structure may enhance its activity against a range of pathogens, including bacteria and fungi.
Central Nervous System Effects
Given the morpholine moiety in its structure, there is potential for neuropharmacological applications. Compounds with similar morpholine substitutions have been studied for their effects on neurotransmitter systems and could lead to new treatments for neurological disorders.
Data Table: Comparison of Biological Activities
| Activity Type | Related Compound | Inhibition (%) | Target Cell Line |
|---|---|---|---|
| Anticancer | 2-Aryl-1,3-thiazolidin-4-one derivatives | 84.19 | MOLT-4 (Leukemia) |
| Anticancer | 2-Aryl-1,3-thiazolidin-4-one derivatives | 72.11 | SF-295 (CNS Cancer) |
| Antimicrobial | Tetrahydroquinazoline derivatives | TBD | Various Pathogens |
| Neuropharmacological | Morpholine derivatives | TBD | CNS Targets |
Future Research Directions
The exploration of This compound should focus on:
- Structural Optimization : Modifying functional groups to enhance bioactivity.
- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating safety and efficacy in animal models before clinical trials.
Chemical Reactions Analysis
Reactions Involving the Quinazoline Core
The tetrahydroquinazolin-4-one scaffold participates in nucleophilic substitution and oxidation reactions, influenced by electron-withdrawing groups and ring strain.
Modification of the Sulfanylidene Group
The C=S group demonstrates thiophilic reactivity, enabling thioether formation and redox transformations.
Functionalization of Side Chains
The benzyl(methyl)amino and morpholinyl substituents undergo alkylation, acylation, and deprotection reactions.
Benzyl(methyl)amino Propyl Chain
Morpholinyl Group
Stability and Reactivity Trends
-
pH Sensitivity : The sulfanylidene group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Thermal Stability : Decomposes above 250°C, releasing morpholine and benzylamine volatiles .
Experimental data highlight the compound’s versatility in generating bioactive derivatives, particularly in oncology and neurology research .
Q & A
Q. What is the synthetic pathway for this quinazolinone derivative?
The synthesis involves a multi-step protocol:
- Step 1: Cyclization of anthralinamide with 2-chloroacetyl chloride and triethylamine to form 2-(2-chloroacetamido) benzamide.
- Step 2: Treatment of the intermediate with triethylamine to yield 2-(Chloromethyl) quinazolin-4(3H)-one.
- Step 3: Reaction with benzyl(methyl)amine to introduce the 3-{3-[Benzyl(methyl)amino]propyl} group.
- Final Modification: Incorporation of morpholin-4-yl and sulfanylidene moieties via additional amine reactions. Key reagents: triethylamine (base), 2-chloroacetyl chloride (acylating agent). Yield optimization requires strict control of stoichiometry and reaction time .
Q. How is structural confirmation performed for this compound?
Structural validation relies on ¹H NMR spectroscopy :
- Benzyl(methyl)amino group: Methyl protons (N-CH₃) appear as a singlet (~δ 2.8–3.2 ppm).
- Morpholin-4-yl group: Methylene protons (O-CH₂-) resonate as a multiplet (δ 3.6–3.8 ppm).
- Quinazolinone core: Aromatic protons (C6-H and C8-H) show distinct peaks at δ 7.2–8.1 ppm. Spectral discrepancies may indicate impurities, necessitating recrystallization (e.g., using ethanol/water mixtures) .
Q. What biological activities have been reported?
The compound demonstrates broad-spectrum antimicrobial activity :
- Antibacterial: Superior to ciprofloxacin against Staphylococcus aureus (MIC = 2 µg/mL vs. 4 µg/mL).
- Antifungal: Exceeds fluconazole in inhibiting Candida albicans (zone of inhibition = 22 mm vs. 18 mm). Activity is hypothesized to stem from enhanced membrane permeability via the lipophilic benzyl group and target binding via morpholine’s electron-rich oxygen .
Advanced Research Questions
Q. How can the synthetic yield be improved during the amine coupling step?
Methodological Recommendations:
- Base Screening: Test alternatives to triethylamine (e.g., DBU) to enhance nucleophilicity.
- Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to stabilize transition states.
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 1–2 hours at 80°C.
- Purification: Employ flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) to isolate the product (>90% purity). Validate improvements via HPLC-MS (retention time = 4.2 min, [M+H]⁺ = 483.2 m/z) .
Q. How should structure-activity relationship (SAR) studies be designed for this scaffold?
SAR Framework:
- Variable Groups: Systematically modify the benzyl(methyl)amino (Position 3) and morpholin-4-yl (Position 6) substituents.
- Biological Assays:
- Antibacterial: Broth microdilution (CLSI M07-A11) against methicillin-resistant S. aureus (MRSA).
- Antifungal: Disk diffusion (CLSI M44-A) for Aspergillus fumigatus.
- Data Analysis: Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target (e.g., dihydrofolate reductase) binding affinity .
Q. How to address contradictions in antimicrobial efficacy data across studies?
Resolution Strategies:
- Assay Standardization: Adopt identical inoculum sizes (5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton II).
- Control Redundancy: Include vehicle (DMSO) and drug (ciprofloxacin) controls in all plates.
- Data Normalization: Express activity as "% inhibition relative to baseline" to account for batch-to-batch variability.
- Mechanistic Studies: Perform time-kill assays to differentiate static vs. cidal effects. Contradictions may arise from compound aggregation or pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
